5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a benzyloxy group, a chlorophenyl group, and a pyran ring with a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-hydroxy-2H-pyran-2-one and benzyl bromide under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable base like sodium hydride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction using 4-chlorophenylamine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Functionality: The carboxamide functionality can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
- 5-(benzyloxy)-N-(4-bromophenyl)-4-oxo-4H-pyran-2-carboxamide
- 5-(benzyloxy)-N-(4-methylphenyl)-4-oxo-4H-pyran-2-carboxamide
Uniqueness
5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The chlorophenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c20-14-6-8-15(9-7-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWOYNMKGMVHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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